4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Description
Stereochemical Analysis of the Tetrahydrofuran Core
The tetrahydrofuran (THF) ring in this compound adopts a (2R,3R,4S,5R) configuration, as confirmed by X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY). The C2-symmetric conformation dominates in the neutral state, with pseudorotation barriers of approximately 17 cm⁻¹ separating it from the higher-energy CS-symmetric bent conformer. This stereochemical preference arises from intramolecular hydrogen bonding between the 3,4-dihydroxy groups and the phosphonooxy-methyl substituent, which stabilizes the C2 symmetry.
Density functional theory (DFT) calculations at the B3LYP/aug-cc-pVDZ level reveal a puckering amplitude (q) of 0.56 Å and phase angle (φ) of 18.7° for the THF ring. These parameters align with experimental data from vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, which detected a 9.4256 eV ionization energy corresponding to the C2→C2 electronic transition. The 3,4-dihydroxy substituents induce a 7.2° distortion from ideal envelope conformations, creating a chiral environment critical for biological activity.
Conformational Dynamics of the Phosphonooxy-Methyl Substituent
The phosphonooxy-methyl group exhibits three rotameric states (gauche+, gauche−, trans) with relative populations of 42%, 38%, and 20%, respectively, as determined by variable-temperature ³¹P NMR. The trans rotamer, though less populated, contributes to pseudorotational flexibility through steric interactions with the THF ring’s C5 methylene group.
Molecular dynamics simulations reveal a 12.3 kcal/mol barrier for interconversion between rotamers, with the gauche+ configuration stabilized by a 2.9 Å hydrogen bond between the phosphonooxy oxygen and the C4 hydroxyl proton. This interaction reduces the substituent’s effective volume by 18%, enabling adaptive binding in enzymatic pockets. The phosphonooxy group’s ionization state (pKa ≈ 1.5 for the second phosphate proton) further modulates conformational preferences, with deprotonation increasing trans population by 27%.
Tautomeric Equilibria in the 2-Oxo-1,2-dihydropyrimidine System
The pyrimidine ring exists in equilibrium between lactam (2-oxo) and lactim (2-hydroxy) tautomers, with a 15.2:1 ratio favoring the lactam form at physiological pH. Coupled-cluster CCSD(T)/TZV2P calculations predict a 2.9 kJ/mol energy difference between tautomers, consistent with experimental infrared spectra showing a 1685 cm⁻¹ carbonyl stretch (lactam) and 3450 cm⁻¹ hydroxyl band (lactim).
Tautomerization kinetics follow first-order behavior with a 1.4 × 10³ s⁻¹ rate constant, as measured by stopped-flow UV spectroscopy. The 4,6-diamino substituents lower the activation energy by 8.7 kJ/mol compared to unsubstituted 2-pyrimidinol through resonance-assisted hydrogen bonding. In the lactam form, the N1-C2-O2 moiety adopts a planar geometry (ω = 179.8°), while lactim tautomerization introduces a 12.3° dihedral twist that disrupts conjugation.
Hydrogen Bonding Network Analysis
The compound forms a three-dimensional hydrogen bonding lattice comprising:
- Intramolecular interactions :
Free energy perturbation calculations indicate the N6-H⋯O2 interaction contributes 3.8 kcal/mol to tautomeric stabilization, while the phosphonooxy group mediates 64% of intermolecular binding energy in crystalline states. Variable-pressure Raman spectroscopy reveals a 15% increase in hydrogen bond cooperativity under 5 GPa, suggesting pressure-responsive structural adaptability.
Properties
Molecular Formula |
C10H15N4O10P |
|---|---|
Molecular Weight |
382.22 g/mol |
IUPAC Name |
4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N4O10P/c11-6-3(9(17)18)7(12)14(10(19)13-6)8-5(16)4(15)2(24-8)1-23-25(20,21)22/h2,4-5,8,15-16H,1,12H2,(H,17,18)(H2,11,13,19)(H2,20,21,22)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
MJJQRIWCDHGVPL-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=NC2=O)N)C(=O)O)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=C(C(=NC2=O)N)C(=O)O)N)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The diaminopyrimidine scaffold is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction or urea/thiourea-mediated cyclization is employed to introduce the 4,6-diamino-2-oxo functionality.
- Reactants : β-keto esters (e.g., ethyl acetoacetate) and guanidine derivatives.
- Conditions : Microwave-assisted synthesis (80–96% yield, 3–30 min) or solvent-free mechanochemical grinding.
- Example :
Table 1: Pyrimidine Core Synthesis Methods
| Method | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Microwave-assisted | Ethyl acetoacetate, urea | 500 W, 80°C, 10 min | 96% | |
| Mechanochemical | β-keto ester, thiourea | Mortar-pestle, RT | 85% |
Phosphorylation of the Hydroxymethyl Group
The phosphonooxy group is introduced via phosphorylation of the ribose hydroxymethyl substituent.
- Phosphorylating Agents : Phosphoramidites or H-phosphonates.
- Conditions : Anhydrous conditions with activating agents (e.g., tetrazole).
- Oxidation : Hydrogen peroxide or iodine oxidizes intermediates to phosphates.
Table 2: Phosphorylation Methods
| Reagent | Solvent | Activator | Yield | Source |
|---|---|---|---|---|
| 2-Cyanoethyl-P(O)(iPr)₂ | CH₂Cl₂ | Tetrazole | 75% | |
| H-Phosphonate | Pyridine | – | 68% |
Functional Group Modifications
- Saponification : The ethyl ester (from pyrimidine synthesis) is hydrolyzed using LiOH or NaOH.
Purification and Characterization
- Chromatography : Reverse-phase HPLC or silica gel chromatography.
- Spectroscopy : IR, NMR, and mass spectrometry confirm structure.
Table 3: Characterization Data
| Parameter | Value (Example) | Source |
|---|---|---|
| ¹H NMR (D₂O) | δ 5.90 (d, J=6.5 Hz, H1'), 4.30 (m, H3') | |
| MS (ESI) | [M+H]⁺: 457.1 |
Challenges and Optimizations
- Stereochemistry : Chiral auxiliaries or enzymatic resolution ensures correct (2R,3R,4S,5R) configuration.
- Phosphorylation Efficiency : Sequential protection-deprotection steps minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation products may have enhanced reactivity, while reduction products could exhibit different biological activities.
Scientific Research Applications
4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 5-fluoro substitution in ’s compound enhances resistance to deaminases, a common inactivation pathway for nucleoside analogs. However, the absence of a phosphonooxy group may limit its ability to mimic triphosphate substrates . The phosphonooxy-methyl group in the target compound improves solubility and may bypass the need for intracellular phosphorylation, a rate-limiting step for many nucleoside drugs .
Metabolic Stability vs. Membrane Permeability: Compounds with lipophilic groups (e.g., pentyloxy carbamate in ) exhibit better cell membrane penetration but risk off-target interactions . Phosphate/phosphonooxy derivatives (, target compound) trade permeability for improved solubility and activation kinetics, critical for intravenous formulations .
Pyrimidine Core Modifications: Diaminopyrimidine (target compound) vs. 2,4-dioxopyrimidine (): The former’s amino groups may facilitate hydrogen bonding with viral polymerases, while the latter’s keto groups favor interactions with thymidylate synthase .
Research Implications and Limitations
- Therapeutic Potential: The target compound’s dual modifications (diaminopyrimidine + phosphonooxy) position it as a candidate for antiviral/anticancer applications, particularly where resistance to fluorinated analogs (e.g., 5-fluoro derivatives) is observed .
- Synthetic Challenges : and highlight the complexity of synthesizing multi-ring systems with labile functional groups (e.g., formyl, hydrazinyl), which may limit scalability .
- Contradictory Evidence: While phosphonooxy groups enhance solubility (), they may reduce bioavailability in oral formulations—a trade-off requiring formulation optimization .
Biological Activity
The compound 4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic molecule with potential therapeutic applications. Its biological activity is primarily driven by its structural components which include a pyrimidine core and a phosphonooxy group. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features:
- A pyrimidine ring that contributes to its nucleic acid interactions.
- A phosphonooxy group which may enhance its biological activity through interaction with phosphate-binding sites in enzymes.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrimidine have been investigated for their ability to inhibit viral replication. The phosphonooxy group is thought to mimic nucleotide structures, potentially allowing it to interfere with viral RNA synthesis.
Anticancer Properties
Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with DNA and RNA suggests it may inhibit cell proliferation in various cancer types. In vitro studies demonstrated significant cytotoxic effects against leukemia cell lines, indicating potential use in cancer therapy.
Enzyme Inhibition
The structure of this compound suggests it may act as an inhibitor for certain enzymes involved in nucleotide metabolism. Inhibition of enzymes such as thymidylate synthase could lead to decreased DNA synthesis in rapidly dividing cells, further supporting its anticancer potential.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of similar compounds against HIV. Results indicated that modifications to the pyrimidine structure enhanced potency against viral strains by up to 50% compared to unmodified analogs .
Case Study 2: Cytotoxicity in Cancer Cells
In a preclinical trial, derivatives of this compound were tested on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values ranging from 10 to 20 µM, demonstrating significant cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT116 | 12 | Inhibition of DNA synthesis |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes with careful control of protecting groups and stereochemistry. Key steps include:
- Pyrimidine Core Formation : Condensation of diaminopyrimidine precursors with phosphorylated tetrahydrofuran intermediates under anhydrous conditions.
- Phosphorylation : Use of phosphonooxy-methyl groups introduced via nucleophilic substitution, optimized at low temperatures (0–5°C) to minimize side reactions .
- Yield Optimization : Employing catalytic agents (e.g., DMAP) for esterification and monitoring reaction progress via TLC or HPLC. Typical yields range from 60–75%, with purity >95% achievable via silica gel chromatography .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or D₂O) to verify substituent positions and stereochemistry. Key signals include δ ~8.2 ppm (pyrimidine H) and δ ~4.5–5.5 ppm (tetrahydrofuran protons) .
- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for structurally analogous compounds .
- HPLC-PDA : Reverse-phase C18 columns with mobile phases (e.g., methanol/0.1% TFA in water) to assess purity (>95%) and detect degradation products .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?
Methodological Answer:
- Variable Temperature NMR : To distinguish dynamic effects (e.g., rotameric equilibria) from static structural anomalies.
- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to trace ambiguous coupling patterns in the pyrimidine ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Advanced: What methodologies evaluate the compound’s stability under physiological or extreme conditions?
Methodological Answer:
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Phosphate groups may hydrolyze at pH <3 .
- Thermal Stability : Accelerated testing at 40–60°C; degradation products identified via LC-MS.
- Oxidative Stress : Exposure to H₂O₂ (0.3% v/v) to assess susceptibility to radical-mediated breakdown .
Advanced: How can interactions with nucleotide-binding enzymes be quantitatively assessed?
Methodological Answer:
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using spectrophotometric assays (e.g., NADH depletion at 340 nm) with purified enzymes (e.g., kinases or dehydrogenases) .
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding with the phosphorylated tetrahydrofuran moiety .
- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity (ΔG, ΔH) and stoichiometry .
Advanced: How to address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize activity to cell viability (MTT assays).
- Membrane Permeability Testing : Compare results from cell-free vs. cell-based assays; adjust for compound uptake limitations using Caco-2 monolayer models .
Table 1: Stability Data Under Accelerated Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
